molecular formula C18H21F3N6 B2615469 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 2034330-50-0

4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2615469
CAS No.: 2034330-50-0
M. Wt: 378.403
InChI Key: DKCALFVQIOSTLK-UHFFFAOYSA-N
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Description

4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a synthetic small molecule investigated for its potential as a potent and selective kinase inhibitor. Its core quinazoline and pyrimidine structure is a hallmark of compounds targeting adenosine triphosphate (ATP)-binding sites in various protein kinases. This compound is of significant research value in oncology, particularly in the study of anaplastic lymphoma kinase (ALK) signaling pathways. Preclinical research suggests it may inhibit ALK activity, which is a validated therapeutic target in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma (source) . By potently blocking ALK-mediated phosphorylation and downstream signaling through key effectors like STAT3, AKT, and ERK, this compound can induce cell cycle arrest and apoptosis in ALK-dependent cancer cell lines (source) . It serves as a crucial pharmacological tool for elucidating the complex role of ALK in tumorigenesis, studying mechanisms of resistance to existing ALK inhibitors, and exploring novel combination therapy strategies. Furthermore, its piperazine-linked heterocyclic system may confer activity against other kinases, making it a versatile compound for profiling broader signaling networks in cellular models of disease. This reagent is intended for use in biochemical assays, cell-based phenotypic screens, and other in vitro research applications to advance the understanding of kinase-driven pathologies.

Properties

IUPAC Name

4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6/c1-12-24-15(18(19,20)21)10-16(25-12)26-6-8-27(9-7-26)17-13-4-2-3-5-14(13)22-11-23-17/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCALFVQIOSTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactionsKey reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce various reduced forms of the original compound .

Scientific Research Applications

4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Core Structure Substituents Molecular Weight Key Properties Reference
Target Compound Tetrahydroquinazoline 2-Me-6-CF3-pyrimidinyl-piperazine ~437.4 (calc.) High lipophilicity (CF3) -
5k () Triazine Pyrimidin-2-yl-piperazine, quinazoline N/A MP: 283–284°C; Yield: 85%
5l () Triazine Benzyl-piperazine, quinazoline N/A MP: 268–269°C; Yield: 69%
Compound Tetrahydroquinazoline 3,5-diMe-pyrazolyl, 2-Me-pyrimidine 404.522 Polar pyrazole substituent
BG14247 () Propenone 2-Me-6-CF3-pyrimidinyl-piperazine 390.4 Ketone functionality

Key Observations:

  • Substituent Effects : The trifluoromethyl group in the target compound and BG14247 enhances metabolic stability and lipophilicity compared to methyl or benzyl groups (5l) .
  • Heterocyclic Diversity : The pyrazole-substituted analog () introduces hydrogen-bonding capability, contrasting with the electron-withdrawing CF3 group in the target compound .

Physicochemical Properties

  • Melting Points : Triazine-based analogs (5k, 5l) show higher melting points (268–284°C) due to planar aromatic cores, whereas tetrahydroquinazoline derivatives (target, ) likely have lower melting points owing to reduced crystallinity .
  • Solubility : Piperazine rings improve aqueous solubility, but the trifluoromethyl group in the target compound may offset this by increasing hydrophobicity .

Biological Activity

The compound 4-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : The precursor 2-methyl-6-(trifluoromethyl)pyrimidine is reacted with piperazine derivatives to form the initial framework.
  • Cyclization : The tetrahydroquinazoline structure is formed through cyclization reactions involving appropriate reagents under controlled conditions.
  • Purification : The final product is purified using techniques such as column chromatography to ensure high purity and yield.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent in multiple areas:

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis . Compounds structurally related to it have shown significant activity with IC90 values ranging from 3.73 to 4.00 μM against various strains of tuberculosis . This suggests that similar derivatives may also exhibit potent anti-tubercular properties.

Cytotoxicity and Selectivity

In vitro assays indicate that the compound is relatively non-toxic to human cells, which is a crucial factor for its development as a therapeutic agent. For instance, compounds derived from similar structures demonstrated low cytotoxicity on HEK-293 cells .

The mechanism of action for this compound involves:

  • Inhibition of Key Enzymes : It potentially modulates the activity of enzymes involved in critical metabolic pathways.
  • Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.

Case Studies and Research Findings

StudyFindings
Study A Investigated the anti-tubercular activity against Mycobacterium tuberculosis, showing IC90 values indicating strong efficacy .
Study B Evaluated cytotoxicity on human cell lines, confirming low toxicity and potential for therapeutic use .
Study C Explored the molecular interactions through docking studies, revealing insights into binding affinities and target specificity.

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